9-(2-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include the class of compounds it belongs to and its role or use in scientific research or industry.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability. The compound’s chemical properties, such as its acidity or basicity, reactivity with other compounds, and its redox potential, would also be studied.Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining appropriate handling and disposal procedures.
Future Directions
This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to its structure to improve its properties, or further studies to better understand its properties or mechanism of action.
properties
IUPAC Name |
9-(2-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-7H-purine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O5/c1-30-13-5-3-2-4-12(13)24-18-15(22-19(24)27)14(16(20)26)21-17(23-18)10-6-8-11(9-7-10)25(28)29/h2-9H,1H3,(H2,20,26)(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGCGWDRFHVPPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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